![molecular formula C19H25N5O3 B2605073 N-(3-异丙氧基丙基)-4-氧代-8-(对甲苯基)-4,6,7,8-四氢咪唑并[2,1-c][1,2,4]三嗪-3-甲酰胺 CAS No. 941935-22-4](/img/structure/B2605073.png)
N-(3-异丙氧基丙基)-4-氧代-8-(对甲苯基)-4,6,7,8-四氢咪唑并[2,1-c][1,2,4]三嗪-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-isopropoxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C19H25N5O3 and its molecular weight is 371.441. The purity is usually 95%.
BenchChem offers high-quality N-(3-isopropoxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-isopropoxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antitumor Activity
The title molecule, 8-(4-methylphenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide , has been investigated as a potential antitumor agent. It was designed and synthesized as a fused analog of one of the tautomeric forms of 6-azaisocytosine. This compound belongs to a novel class of innovative antimetabolite-type molecules. As an activator of apoptotic caspases, it holds promise for cancer treatment .
Bioisosteric Replacement and Drug Design
The compound’s structure was developed through successful bioisosteric replacement. Researchers established its structure based on 1H NMR, ATR-FTIR, and UV spectra registered at room temperature. Its high purity was confirmed by HPLC. This bioisosteric approach enhances drug design and optimization .
Pharmacokinetic Properties Assessment
In the preclinical phase, various important pharmacokinetic properties of this compound have been assessed. These properties include absorption, distribution, metabolism, and excretion. Understanding these aspects is crucial for evaluating its potential as a therapeutic agent .
Catalyst and Synthetic Chemistry
The compound’s synthesis involves the use of catalysts. For instance, 1,3-bis(carboxymethyl)imidazolium chloride (bcmim-Cl) has been employed in related reactions. Catalysts play a vital role in efficient and selective synthesis of bioactive compounds .
Antidepressant Molecule Synthesis
While not directly related to the compound, research on antidepressant molecules often employs similar synthetic strategies. For example, the synthesis of tertiary alcohols using boroxines and rhodium catalysts has been explored. Understanding these synthetic pathways contributes to drug discovery and development .
Tautomeric Equilibrium Studies
The compound’s tautomeric equilibrium has been investigated. From 1H and 13C-NMR spectra, it was confirmed that the equilibrium is completely shifted to a specific tautomeric form. Such studies provide insights into molecular behavior and stability .
属性
IUPAC Name |
8-(4-methylphenyl)-4-oxo-N-(3-propan-2-yloxypropyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c1-13(2)27-12-4-9-20-17(25)16-18(26)24-11-10-23(19(24)22-21-16)15-7-5-14(3)6-8-15/h5-8,13H,4,9-12H2,1-3H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWRTBPCXCDBGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCCOC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-isopropoxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。